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molecular formula C14H18O B081063 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- CAS No. 13586-68-0

2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-

Cat. No. B081063
M. Wt: 202.29 g/mol
InChI Key: ZZSXZEFWZXSQPX-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04241058

Procedure details

108.5 g of p-tert.butyl-benzaldehyde are added under nitrogen gasification to a solution of 1.4 g of potassium hydroxide in 100 ml of methanol and 39.2 g of propionaldehyde are subsequently added dropwise at 40° C. over a period of 6 hours. Subsequently, the mixture is further stirred at 40° C. for 1 hour, 1.5 ml of acetic acid are added and the mixture is concentrated on a rotary evaporator. The oily suspension is taken up in ether, washed neutral with water, dried and evaporated. By distillation there is obtained pure 3-(p-tert.butyl-phenyl)-2-methyl-acrolein of boiling point 165° C./11 Torr.
Quantity
108.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
3-(p-tert.butyl-phenyl)-2-methyl-acrolein

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].[CH:15](=[O:18])[CH2:16][CH3:17].C(O)(=O)C>CO>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[C:16]([CH3:17])[CH:15]=[O:18])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
108.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
39.2 g
Type
reactant
Smiles
C(CC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
Subsequently, the mixture is further stirred at 40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are subsequently added dropwise at 40° C. over a period of 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated on a rotary evaporator
WASH
Type
WASH
Details
washed neutral with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
By distillation there

Outcomes

Product
Details
Reaction Time
1 h
Name
3-(p-tert.butyl-phenyl)-2-methyl-acrolein
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=C(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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